molecular formula C12H12N2O2S B3722880 2-(benzylthio)-6-hydroxy-3-methyl-4(3H)-pyrimidinone

2-(benzylthio)-6-hydroxy-3-methyl-4(3H)-pyrimidinone

Cat. No. B3722880
M. Wt: 248.30 g/mol
InChI Key: GZUFTVIJLJHADY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylthio)-6-hydroxy-3-methyl-4(3H)-pyrimidinone is a chemical compound that has garnered significant attention in the field of scientific research. This compound is also known as NSC 686288 and has been studied for its potential therapeutic applications in various diseases.

Mechanism of Action

The exact mechanism of action of 2-(benzylthio)-6-hydroxy-3-methyl-4(3H)-pyrimidinone is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by reducing inflammation and oxidative stress in the body.
Biochemical and Physiological Effects:
Studies have shown that 2-(benzylthio)-6-hydroxy-3-methyl-4(3H)-pyrimidinone has a range of biochemical and physiological effects. It has been shown to reduce the growth and proliferation of cancer cells, reduce inflammation, and reduce oxidative stress. It has also been shown to have neuroprotective effects and may help to prevent the development of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(benzylthio)-6-hydroxy-3-methyl-4(3H)-pyrimidinone in lab experiments is its high purity and good yields. This makes it easy to work with and ensures that the results obtained are reliable. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are many potential future directions for research on 2-(benzylthio)-6-hydroxy-3-methyl-4(3H)-pyrimidinone. Some of these include:
1. Further studies to understand the mechanism of action of this compound and how it works to inhibit cancer cell growth and reduce inflammation.
2. Studies to investigate the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Studies to investigate the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
4. Studies to investigate the potential use of this compound as a diagnostic tool for cancer and other diseases.
5. Studies to investigate the potential use of this compound in veterinary medicine.
In conclusion, 2-(benzylthio)-6-hydroxy-3-methyl-4(3H)-pyrimidinone is a compound that has shown great potential in scientific research. Its anti-cancer properties, neuroprotective effects, and ability to reduce inflammation and oxidative stress make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanisms of action and to explore its potential therapeutic applications.

Scientific Research Applications

2-(benzylthio)-6-hydroxy-3-methyl-4(3H)-pyrimidinone has been studied for its potential therapeutic applications in various diseases. One of the major areas of research has been in the field of cancer. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

2-benzylsulfanyl-6-hydroxy-3-methylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-14-11(16)7-10(15)13-12(14)17-8-9-5-3-2-4-6-9/h2-7,15H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUFTVIJLJHADY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N=C1SCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.